molecular formula C9H17NO B1489095 1-Cyclobutylpiperidin-3-ol CAS No. 1866060-15-2

1-Cyclobutylpiperidin-3-ol

Cat. No.: B1489095
CAS No.: 1866060-15-2
M. Wt: 155.24 g/mol
InChI Key: ZSUYHWXBHCYJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutylpiperidin-3-ol is a cyclic amine derivative of piperidine with a unique chemical structure. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylpiperidin-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of cyclobutylamine with piperidine-3-ol under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylpiperidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidines.

Scientific Research Applications

1-Cyclobutylpiperidin-3-ol has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: It is being explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.

  • Industry: Its unique chemical properties make it useful in manufacturing processes and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism by which 1-Cyclobutylpiperidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Piperidine

  • Cyclobutylamine

  • Other piperidine derivatives

This comprehensive overview provides a detailed understanding of 1-Cyclobutylpiperidin-3-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-cyclobutylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-2-6-10(7-9)8-3-1-4-8/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUYHWXBHCYJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutylpiperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-Cyclobutylpiperidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-Cyclobutylpiperidin-3-ol
Reactant of Route 4
1-Cyclobutylpiperidin-3-ol
Reactant of Route 5
1-Cyclobutylpiperidin-3-ol
Reactant of Route 6
1-Cyclobutylpiperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.